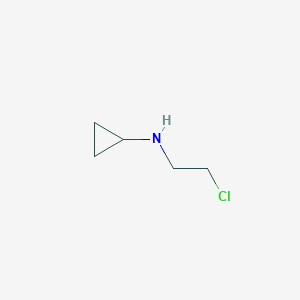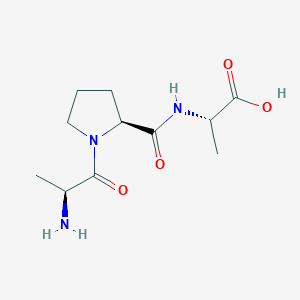
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Vue d'ensemble
Description
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is a chiral amino acid derivative. It is a stereoisomer of hydroxyproline, which is a significant component of collagen. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate typically involves the stereoselective hydroxylation of proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated synthesis machines can also enhance the efficiency and consistency of production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto derivative, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is crucial in the study of protein structure and function, particularly in collagen research.
Medicine: It is used in the development of pharmaceuticals, especially those targeting collagen-related diseases.
Industry: The compound is used in the production of biodegradable polymers and other materials
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate involves its incorporation into peptides and proteins, where it influences their structure and stability. The hydroxyl group can form hydrogen bonds, which are crucial for maintaining the secondary and tertiary structures of proteins. This compound can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,3R)-3-Hydroxyproline
- (2S,4S)-5-Fluoroleucine
Uniqueness
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is unique due to its specific stereochemistry, which imparts distinct structural and functional properties. Compared to its isomers, this compound has a unique ability to stabilize certain protein conformations, making it particularly valuable in biochemical and pharmaceutical research .
Propriétés
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2/t3-,4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDGWQTSMRMIH-RGVONZFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















